
N-Benzyloxycarbonyl-O-benzoyl Aspartame
Beschreibung
N-Benzyloxycarbonyl-O-benzoyl Aspartame is a chemically modified derivative of aspartame (L-aspartyl-L-phenylalanine methyl ester), a widely used artificial sweetener. This derivative incorporates two protective groups: the N-benzyloxycarbonyl (Z) group on the amine moiety and the O-benzoyl (Bz) group on the carboxylate oxygen (Figure 1). These modifications are typically employed in peptide synthesis to prevent undesired side reactions during chemical processes.
Eigenschaften
IUPAC Name |
benzyl (3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGBERAZUMDJM-DQEYMECFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447895 | |
Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5262-07-7 | |
Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzyloxycarbonyl-O-benzoyl Aspartame can be synthesized through a multi-step process involving the protection of amino and carboxyl groups. The synthesis typically starts with L-aspartic acid, which undergoes esterification and subsequent protection of the amino group with a benzyloxycarbonyl (Cbz) group. The carboxyl group is then protected with a benzoyl group. The reaction conditions often involve mild bases and organic solvents like methanol or dichloromethane .
Industrial Production Methods
Analyse Chemischer Reaktionen
Enzymatic Coupling Reactions
N-Benzyloxycarbonyl-O-benzoyl Aspartame serves as a precursor in aspartame synthesis via thermolysin-catalyzed coupling :
-
Mechanism : Thermolysin mediates peptide bond formation between N-protected aspartic acid (e.g., Cbz-Asp) and phenylalanine methyl ester (PM) .
-
Reaction Conditions :
Example Reaction Pathway
-
Coupling :
\text{Cbz Asp OBn }+\text{PM}\xrightarrow{\text{Thermolysin}}\text{Cbz Asp OBn Phe OMe}+\text{H}_2\text{O}$$[2][5] -
Deprotection : Catalytic hydrogenation removes Cbz and benzyl groups to yield aspartame .
Yield Optimization
Parameter | Optimal Value | Yield (%) | Source |
---|---|---|---|
Temperature | 46–50°C | 26.2 | |
pH | 5.7–6.0 | 15–26 | |
Enzyme Loading | 6–10 mg | 12.7–26.2 |
Hydrogenolysis
-
Cbz Group Removal : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyloxycarbonyl group .
-
Benzoyl Group Removal : Requires acidic hydrolysis (HCl, pH 6–7) .
By-Product Mitigation
-
Z-Asp-Asp Formation : Suppressed by maintaining low L-aspartic acid concentration and optimal pH during synthesis .
-
Solvent Systems : Use of 1,1,1-trichloroethane minimizes hydrolysis of benzyl chloroformate .
Recent Advancements
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
N-Benzyloxycarbonyl-O-benzoyl Aspartame serves as a protected precursor in the synthesis of aspartame derivatives. The "N-benzyloxycarbonyl" and "O-benzoyl" groups act as protecting groups that shield the reactive amine and carboxylic acid functionalities of aspartame. This allows for selective modifications of other parts of the molecule without affecting its core structure. Once the desired modifications are complete, these protecting groups can be removed under specific conditions to yield the final aspartame derivative.
Key Benefits:
- Enables selective chemical modifications.
- Facilitates the synthesis of new aspartame analogues with potential therapeutic applications.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference standard for the identification and quantification of aspartame derivatives. Its unique structure allows researchers to trace metabolic pathways and interactions involving aspartame in various biological systems.
Applications:
- Reference standard in chromatography.
- Used in mass spectrometry for metabolite identification.
Biological Research
The compound is significant in metabolic studies where it helps trace the pathways of aspartame metabolism within biological systems. Research has indicated that aspartame and its derivatives can influence neurotransmitter levels, potentially affecting mood and cognition. Studies have also explored the effects of aspartame on developmental toxicity in animal models .
Research Findings:
- Metabolic studies show alterations in neurotransmitter levels due to aspartame consumption.
- Effects on embryonic development observed in model organisms.
Pharmacokinetics
This compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of aspartame. Such studies are crucial for assessing the safety and efficacy of aspartame and its derivatives in food products .
Key Insights:
- Provides data on how aspartame is processed in the body.
- Helps evaluate potential health risks associated with consumption.
Food Industry Applications
Given its role as a precursor to aspartame, this compound is relevant in the food industry for developing new artificial sweeteners and food additives. Its ability to undergo selective modifications makes it valuable for creating novel sweetening agents with improved sensory properties or reduced caloric content.
Industry Relevance:
- Development of low-calorie sweeteners.
- Potential use in formulating sugar substitutes with enhanced stability.
Case Study 1: Metabolic Pathway Analysis
A study examined the metabolic pathways of aspartame using this compound to trace its metabolites in rat models. The findings indicated significant alterations in liver metabolite levels, suggesting potential neurotoxic effects at high consumption rates .
Wirkmechanismus
The protective groups in N-Benzyloxycarbonyl-O-benzoyl Aspartame prevent unwanted side reactions during synthesis. The benzyloxycarbonyl group stabilizes the amino group, while the benzoyl group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis and modification of peptides and other compounds .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The addition of benzyloxycarbonyl and benzoyl groups significantly impacts the compound’s properties compared to unmodified aspartame and other derivatives.
Key Observations :
- Melting Point : Aspartame’s high melting point (248–250°C) is attributed to ionic interactions. The bulky aromatic groups in this compound likely increase its melting point further due to π-π stacking and reduced molecular mobility.
- Solubility : The benzyl and benzoyl groups render the compound more hydrophobic than aspartame, limiting its solubility in aqueous environments. This contrasts with aspartame’s moderate solubility in polar solvents.
- Stability : Protective groups enhance resistance to enzymatic and acidic degradation, making it suitable for synthetic applications.
Functional Comparisons with Other Protected Derivatives
(a) N-Benzyloxycarbonyl (Z) vs. Boc (tert-butyloxycarbonyl)
- Deprotection Conditions :
- Applications :
- Z protection is less common in modern solid-phase peptide synthesis due to harsh deprotection conditions, whereas Boc remains popular for its versatility.
(b) O-Benzoyl vs. O-Methyl Esters
- Reactivity :
- O-Benzoyl esters are more stable toward nucleophilic attack than O-methyl esters, which hydrolyze readily under basic conditions.
- Metabolic Implications: While aspartame’s methyl ester hydrolyzes in vivo to release methanol, the O-benzoyl group in the derivative may delay or prevent this process, altering toxicity profiles.
Biologische Aktivität
N-Benzyloxycarbonyl-O-benzoyl Aspartame (ZAPM) is a derivative of aspartame, an artificial sweetener widely used in food products. This compound has garnered attention due to its potential biological activities and implications for health. This article reviews the synthesis, metabolism, and biological effects of ZAPM, supported by relevant case studies and research findings.
ZAPM is synthesized through enzyme-mediated processes, particularly using thermolysin, which catalyzes the coupling of protected amino acids. The reaction involves the preferential binding of substrates to the enzyme's active site, leading to the formation of the desired product. Key properties of ZAPM include:
Property | Value |
---|---|
Molecular Formula | C₃₀H₂₅N₂O₇ |
Molecular Weight | 523.589 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 727.7 ± 60.0 °C at 760 mmHg |
Flash Point | 393.9 ± 32.9 °C |
The synthesis mechanism has been elucidated through structural studies that highlight enzyme-substrate interactions and kinetics .
3.1 Neurotoxicity and Behavioral Impact
Research indicates that aspartame consumption may be linked to neurological disorders, including headaches and mood changes. A study involving medaka fish embryos demonstrated that aspartame exposure increased heart rates and altered developmental patterns . Although direct studies on ZAPM are scarce, its structural similarity to aspartame suggests potential neurotoxic effects.
3.2 Genotoxicity Studies
Genotoxicity assessments have shown mixed results for aspartame; some studies report no significant mutagenic effects, while others indicate potential risks under certain conditions . The International Agency for Research on Cancer (IARC) has classified aspartame as possibly carcinogenic based on limited evidence from animal studies . Further research is necessary to determine if ZAPM exhibits similar properties.
3.3 Metabolic Implications
Prolonged consumption of aspartame has been associated with metabolic disorders such as type 2 diabetes and cardiovascular diseases . The metabolites released upon hydrolysis may contribute to these health risks by affecting neurotransmitter levels and metabolic pathways.
4. Case Studies
Several case studies have explored the implications of aspartame consumption:
- Case Study 1 : A review highlighted that high doses of aspartame could lead to increased risks of liver damage due to methanol metabolism .
- Case Study 2 : A cohort study suggested a correlation between artificial sweetener intake and early menarche in girls aged 9-10 years, indicating potential hormonal disruptions .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-Benzyloxycarbonyl-O-benzoyl Aspartame, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a multi-step process. A common approach involves coupling N-(Benzyloxycarbonyl)-L-aspartic anhydride with L-phenylalanine methyl ester under controlled pH and solvent conditions (e.g., dichloromethane or THF). Temperature (4–25°C) and stoichiometric ratios (1:1.2 anhydride:ester) are critical for minimizing side reactions like racemization . Post-synthesis, benzoylation of the hydroxyl group is achieved using benzoyl chloride in the presence of a base (e.g., pyridine). Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and HPLC .
Q. What analytical techniques are recommended for quantifying This compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard for quantification. For enhanced sensitivity, LC-MS/MS using a C18 column and mobile phase (acetonitrile/0.1% formic acid) provides precise detection limits (ng/mL range). Calibration curves should be validated against certified reference materials, with recovery rates ≥95% .
Q. How do protective groups (e.g., benzyloxycarbonyl, benzoyl) impact the compound’s stability during storage?
- Methodological Answer : The benzyloxycarbonyl (Cbz) group enhances stability against enzymatic degradation compared to unprotected aspartame. However, prolonged storage in polar solvents (e.g., DMSO) or under acidic conditions may lead to gradual deprotection. Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) monitored via TLC or FTIR .
Advanced Research Questions
Q. What experimental models are suitable for assessing the neurotoxicity of This compound?
- Methodological Answer : In vivo models (e.g., adult male albino rats) are preferred for evaluating peripheral neurotoxicity, such as sciatic nerve histopathology and electrophysiological changes (e.g., reduced nerve conduction velocity). In vitro models (SH-SY5Y neuronal cells) can assess oxidative stress markers (e.g., ROS, glutathione depletion) and mitochondrial dysfunction. Dose-response studies should mimic human exposure levels (10–50 mg/kg/day) over 8–12 weeks .
Q. How can conflicting data on aspartame derivatives’ safety (e.g., carcinogenicity vs. non-toxicity) be reconciled in meta-analyses?
- Methodological Answer : Stratify studies by funding source (industry vs. independent) and study design (observational vs. controlled trials). Use funnel plots to detect publication bias and sensitivity analyses to exclude high-risk-of-bias studies (e.g., those using artificial sweetener intake as a proxy for direct exposure). For example, industry-funded studies often report no toxicity, while independent studies highlight oxidative stress and metabolic disruptions .
Q. What mechanistic studies are needed to clarify the compound’s impact on gut microbiota and metabolic pathways?
- Methodological Answer : Employ metagenomic sequencing (16S rRNA) to profile microbial shifts in fecal samples from animal models exposed to the compound. Pair this with metabolomic profiling (GC-MS/LC-MS) to track changes in short-chain fatty acids, bile acids, and tryptophan metabolites. In vitro gut simulators (e.g., SHIME) can isolate direct microbial interactions .
Q. How should researchers design long-term carcinogenicity studies to address regulatory concerns?
- Methodological Answer : Follow OECD Guideline 451, using Sprague-Dawley rats (n ≥ 50/group) exposed to 0.5–5% dietary concentrations for 24 months. Include controls for spontaneous tumors and confounders (e.g., age, diet). Histopathological analysis must differentiate between benign and malignant lesions, with statistical power ≥80% to detect a 10% increase in tumor incidence .
Q. What in vitro-to-in vivo extrapolation (IVIVE) strategies improve toxicity prediction for this compound?
- Methodological Answer : Use physiologically based kinetic (PBK) modeling to scale in vitro hepatotoxicity data (e.g., CYP450 inhibition in HepG2 cells) to human exposure levels. Incorporate absorption/distribution parameters (logP = 1.2–1.8) and plasma protein binding (≥85%) derived from equilibrium dialysis assays. Validate with humanized liver mouse models .
Key Data Contradictions and Resolutions
- Conflict : Industry-funded studies report no toxicity, while independent studies link aspartame derivatives to oxidative stress .
- Resolution : Conduct blinded, multi-center trials with pre-registered protocols to minimize bias.
- Conflict : Observational studies suggest carcinogenicity, but controlled trials show no effect .
- Resolution : Use biomarkers of exposure (e.g., plasma phenylalanine levels) rather than self-reported intake data.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.